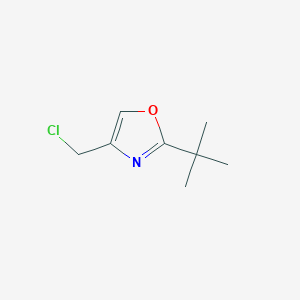








|
REACTION_CXSMILES
|
[C:1]([NH2:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:8][CH2:9][C:10](=O)[CH2:11]Cl.C(=O)([O-])O.[Na+]>C(OCC)(=O)C>[C:2]([C:1]1[O:6][CH:11]=[C:10]([CH2:9][Cl:8])[N:7]=1)([CH3:5])([CH3:4])[CH3:3] |f:2.3|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)N
|
|
Name
|
|
|
Quantity
|
37.66 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCl)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 160° C. for 1.5 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
WASH
|
|
Details
|
eluted with ethyl acetate-hexane (1:5-1:2
|
|
Type
|
DISSOLUTION
|
|
Details
|
The obtained oily substance (a mixture (41 g) of 2-tert-butyl-4-chloromethyl-1,3-oxazole and 1,3-dichloro-2-propanone) was dissolved in tetrahydrofuran (500 mL) ethanol (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
sodium borohydride (5 g) was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 16 hrs
|
|
Duration
|
16 h
|
|
Type
|
ADDITION
|
|
Details
|
Water was poured into the reaction mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
WASH
|
|
Details
|
eluted with ethyl acetate-hexane (1:20
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1OC=C(N1)CCl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.61 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |